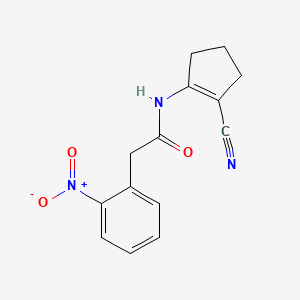

N-(2-cyanocyclopent-1-en-1-yl)-2-(2-nitrophenyl)acetamide

Description

N-(2-cyanocyclopent-1-en-1-yl)-2-(2-nitrophenyl)acetamide is a substituted acetamide featuring a 2-cyanocyclopentene ring attached to the acetamide nitrogen and a 2-nitrophenyl group at the acetyl position. The 2-nitro group on the phenyl ring may confer electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the cyanocyclopentene ring could enhance steric bulk and modulate solubility .

Properties

Molecular Formula |

C14H13N3O3 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

N-(2-cyanocyclopenten-1-yl)-2-(2-nitrophenyl)acetamide |

InChI |

InChI=1S/C14H13N3O3/c15-9-11-5-3-6-12(11)16-14(18)8-10-4-1-2-7-13(10)17(19)20/h1-2,4,7H,3,5-6,8H2,(H,16,18) |

InChI Key |

KFYQKCFPPUEJTN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C(C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanocyclopent-1-en-1-yl)-2-(2-nitrophenyl)acetamide typically involves a multi-step process. One common method includes the following steps:

Formation of the cyanocyclopentene ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diene or an alkyne, in the presence of a catalyst.

Introduction of the nitrophenyl group: This step often involves a nitration reaction, where a nitro group is introduced to a phenyl ring using reagents like nitric acid and sulfuric acid.

Acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanocyclopent-1-en-1-yl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amine.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amines and other reduced forms of the compound.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2-cyanocyclopent-1-en-1-yl)-2-(2-nitrophenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyanocyclopent-1-en-1-yl)-2-(2-nitrophenyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Binding to specific receptors: Interacting with proteins or enzymes to modulate their activity.

Inhibition of key enzymes: Blocking the activity of enzymes involved in critical biochemical pathways.

Induction of cellular responses: Triggering cellular signaling pathways that lead to specific biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-cyanocyclopent-1-en-1-yl)-2-(2-nitrophenyl)acetamide to related acetamide derivatives, focusing on structural features, synthesis, physicochemical properties, and biological activity.

Structural Analogues with Nitrophenyl-Acetamide Backbones

Several compounds share the N-(substituted)-2-(2-nitrophenyl)acetamide scaffold but differ in substituents on the nitrogen atom:

Key Observations :

- The cyanocyclopentene group in the target compound is unique among these analogs, likely conferring rigidity and steric hindrance compared to linear or aromatic substituents .

- The 2-nitro group on the phenyl ring is a common feature, but its position (ortho vs. para) in other analogs (e.g., N-(3-nitrophenyl)acetamide ) alters electronic effects and biological activity .

Physicochemical Properties

Notes:

- The cyanocyclopentene group likely reduces solubility in water compared to simpler alkyl substituents .

Biological Activity

N-(2-cyanocyclopent-1-en-1-yl)-2-(2-nitrophenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and related research findings, including case studies and data tables.

Basic Information

- Chemical Name: this compound

- Molecular Formula: C14H13N3O3

- Molecular Weight: 271.278 g/mol

- CAS Number: 299419-89-9

Structural Representation

The structure of the compound includes a cyanocyclopentene moiety attached to a nitrophenyl acetamide group, contributing to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with nitrophenyl groups have shown efficacy against various bacterial strains. A study demonstrated that certain nitro-substituted acetamides possess enhanced antibacterial properties compared to their non-nitro counterparts .

Anthelmintic Activity

The compound's structural analogs have been evaluated for anthelmintic activity. In a study assessing various 2-phenyl benzimidazole derivatives, compounds with similar structural features demonstrated effective paralysis and mortality rates in earthworm models, suggesting potential applications in veterinary medicine .

Cytotoxicity Studies

Cytotoxicity assays have shown that some derivatives of nitrophenyl acetamides can induce apoptosis in cancer cell lines. For example, a related compound was tested against human cancer cell lines and exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects .

Case Study 1: Antimicrobial Evaluation

In a controlled study, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound possesses moderate antibacterial activity, warranting further exploration into its mechanism of action.

Case Study 2: Cytotoxicity on Cancer Cells

A study investigated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The results indicate promising cytotoxicity against these cancer cell lines, suggesting potential as an anticancer agent.

Synthesis and Characterization

Synthesis of this compound typically involves multi-step reactions, including cyclization and nitration processes. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Future Directions

Further research is needed to elucidate the exact mechanisms underlying the biological activities of this compound. Investigations into structure-activity relationships (SAR) could provide insights into optimizing its efficacy against specific pathogens or cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.